molecular formula C9H19ClN2 B2945213 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride CAS No. 2171803-16-8

1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B2945213
CAS No.: 2171803-16-8
M. Wt: 190.72
InChI Key: ZILOOMZGVHTJAU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by a cyclopropyl group attached to the piperidine ring and a methyl group on the nitrogen atom. Its molecular formula is C₉H₁₇ClN₂ (inferred from and ), and it is commercially available as a building block for organic synthesis, with pricing ranging from €400/100mg to €1,012/1g . The compound’s structural uniqueness lies in its cyclopropyl substituent, which confers steric and electronic properties distinct from other piperidine analogs.

Properties

IUPAC Name

1-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;/h8-10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOOMZGVHTJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:

    N-Methylation: The addition of a methyl group to the nitrogen atom in the piperidine ring.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form.

The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopropyl bromide for cyclopropylation and methyl iodide for N-methylation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The secondary amine in 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar solvents like acetonitrile or dichloromethane (DCM) at 0–30°C, forming tertiary amine derivatives .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides in the presence of coupling agents like EDC·HCl and DMAP .

Table 1: Representative Substitution Reactions

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃, ACN, 25°CN,N-dimethyl derivative78%
Benzoyl chlorideEDC·HCl, DMAP, DCMN-benzoyl amide65%

Cyclopropyl Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under radical or acidic conditions:

  • Radical-Mediated Ring Opening : In enzymatic systems (e.g., cytochrome P450), the cyclopropylmethyl radical intermediate opens to form allylic radicals, as observed in hydroxylation studies .

  • Acid-Catalyzed Ring Expansion : Reacts with strong acids (e.g., H₂SO₄) to form piperidine derivatives with extended rings via carbocation intermediates .

Key Mechanistic Insight :
The rate of ring opening depends on steric strain and reaction conditions. For example, bicyclo[2.1.0]pentane analogs open faster than cyclopropylmethyl radicals due to higher ring strain .

Oxidation and Reduction Pathways

  • Oxidation : The piperidine nitrogen is oxidized to an N-oxide using m-chloroperbenzoic acid (mCPBA) in DCM at 0°C .

  • Reduction : The hydrochloride salt is reduced to the free base using NaOH, enabling further functionalization .

Comparative Reactivity with Analogues

The cyclopropyl group enhances stability against enzymatic degradation compared to straight-chain alkyl substituents. For example:

CompoundStructural FeatureMetabolic Stability
1-Cyclopropyl-N-methylpiperidin-4-amineCyclopropylHigh (t₁/₂ > 6 h)
N-Methylpiperidin-4-amineMethylModerate (t₁/₂ ~ 2 h)
Data inferred from cytochrome P450 interaction studies .

Scientific Research Applications

1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride and selected analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Features
1-Cyclopropyl-N-methylpiperidin-4-amine HCl Cyclopropyl, N-methyl C₉H₁₇ClN₂ ~192.7 (calculated) Compact cyclopropyl group, mono-HCl salt
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine HCl 3-Methoxy-4-nitrophenyl C₁₂H₁₈ClN₃O₃ 287.74 Aromatic nitro group; higher polarity
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Chlorobenzyl C₁₂H₁₆Cl₂N₂ 271.18 Lipophilic benzyl group; chloro substituent
1-(3-Nitrobenzyl)piperidin-4-amine diHCl 3-Nitrobenzyl, dihydrochloride salt C₁₂H₁₇Cl₂N₃O₂ 326.20 Dihydrochloride salt; nitro group enhances solubility
N-Cyclopropylpiperidin-4-amine diHCl Cyclopropyl (N-attached), dihydrochloride C₈H₁₈Cl₂N₂ 217.15 Cyclopropyl on nitrogen; di-HCl salt
1-Methylpiperidin-4-amine HCl N-Methyl C₆H₁₅ClN₂ 158.65 Simplest analog; no cyclopropyl group

Physicochemical and Functional Differences

  • Lipophilicity : The cyclopropyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., nitro or methoxy groups) . This property may enhance blood-brain barrier penetration relative to more polar derivatives.
  • Solubility: Dihydrochloride salts (e.g., 1-(3-nitrobenzyl)piperidin-4-amine diHCl) exhibit higher aqueous solubility than mono-HCl salts due to increased ionic character .

Biological Activity

Introduction

1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride (CAS No. 2171803-16-8) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique cyclopropyl and N-methyl substitutions, which influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

This compound has the molecular formula C9H18N2HClC_9H_{18}N_2\cdot HCl. The synthesis typically involves N-methylation of piperidine followed by hydrochloride salt formation. The compound is often utilized as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

PropertyValue
Molecular FormulaC9H18N2HClC_9H_{18}N_2\cdot HCl
CAS Number2171803-16-8
AppearanceWhite crystalline solid
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of various receptors and enzymes, leading to physiological effects. Notably, it has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurological applications .

Interaction with Biological Targets

This compound shows promise in binding to:

  • Acetylcholinesterase (AChE) : Inhibiting this enzyme can enhance cholinergic transmission, making it a candidate for Alzheimer's disease therapy.
  • GSK-3β : Preliminary studies suggest that derivatives of this compound may act as inhibitors of GSK-3β, a target in cancer therapy .

Cancer Therapy

Research indicates that certain derivatives of piperidine compounds exhibit anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Neuropharmacology

Due to its ability to inhibit AChE, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. Its structural features may enhance brain penetration and efficacy compared to traditional AChE inhibitors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
1-Cyclopropylpiperidin-4-amineLacks N-methyl groupReduced reactivity and activity
N-Methylpiperidin-4-amineLacks cyclopropyl groupDifferent receptor interaction profile
Piperidin-4-amineParent compound without substituentsBaseline for comparison

The unique combination of cyclopropyl and N-methyl groups in this compound enhances its chemical reactivity and biological activity compared to these analogs.

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells, compounds similar to this compound showed improved efficacy over standard treatments like bleomycin. The results indicated that structural modifications could enhance binding affinity to cancer-related targets .

Neuropharmacological Assessment

Another investigation focused on the inhibition of AChE by piperidine derivatives demonstrated that modifications similar to those found in this compound resulted in significant improvements in enzyme inhibition compared to traditional AChE inhibitors. This highlights the compound's potential for developing new neuropharmacological agents .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC50_{50} determination. Apply ANOVA with Tukey’s post hoc test for group comparisons (p < 0.05). Report confidence intervals for reproducibility .

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